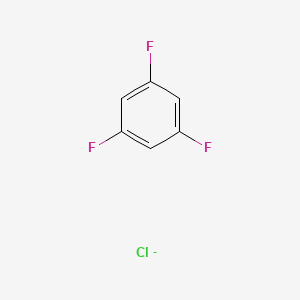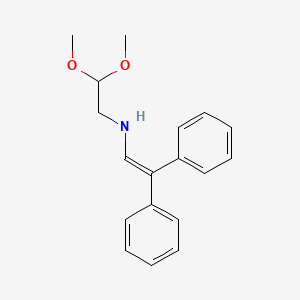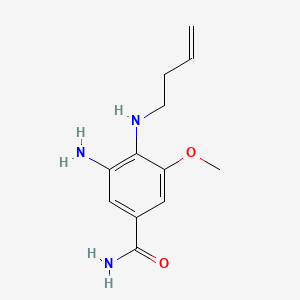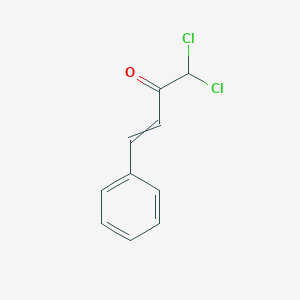
1,1-Dichloro-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H8Cl2O It is a chlorinated derivative of 4-phenylbut-3-en-2-one and is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-phenylbut-3-en-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 4-phenylbut-3-en-2-one or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in anhydrous conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutenones, while reduction reactions typically produce phenylbutenones or phenylbutanones.
Scientific Research Applications
1,1-Dichloro-4-phenylbut-3-en-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dichloro-4-phenylbut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The presence of the dichloro group makes the compound highly reactive towards nucleophilic substitution reactions. The phenyl group provides stability and influences the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
1,1-Dichloro-4-phenylbut-3-en-2-one can be compared with other similar compounds such as:
4-Phenylbut-3-en-2-one: Lacks the dichloro substitution, making it less reactive in nucleophilic substitution reactions.
1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Contains trifluoromethyl groups instead of chlorine, leading to different reactivity and applications.
1,1-Dibromo-4-phenylbut-3-en-2-one: Similar structure but with bromine atoms, which can affect the compound’s reactivity and selectivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the dichloro group, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
655238-55-4 |
|---|---|
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
1,1-dichloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H |
InChI Key |
BVIVIPTXJZESJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


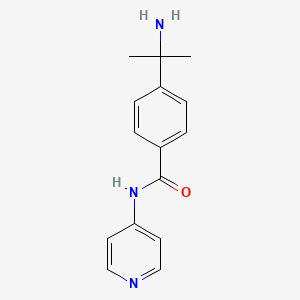
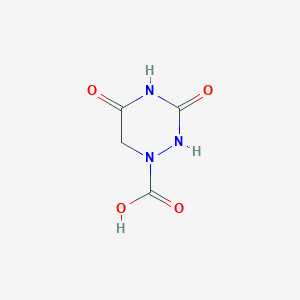
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
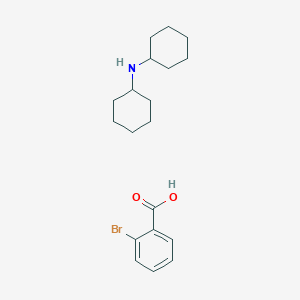
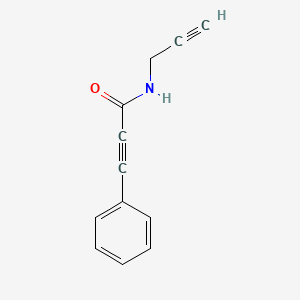
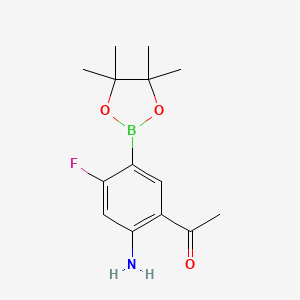
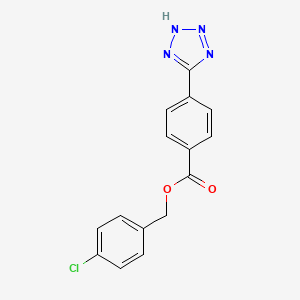
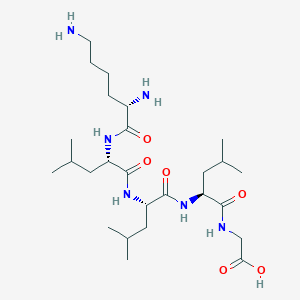
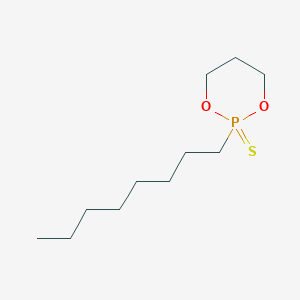
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
